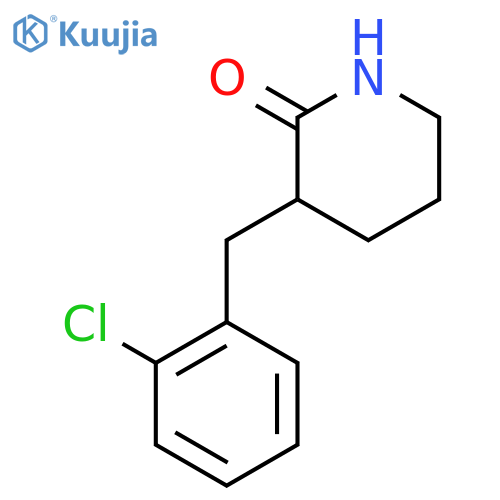

Cas no 1260766-37-7 (3-(2-Chlorophenyl)methylpiperidin-2-one)

3-(2-Chlorophenyl)methylpiperidin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(2-Chlorobenzyl)-2-piperidone

- 3-(2-chlorobenzyl)piperidin-2-one

- 1260766-37-7

- MFCD11848668

- SY028582

- EN300-175340

- AKOS027256745

- Z1509739962

- AC3485

- 2-Piperidinone, 3-[(2-chlorophenyl)methyl]-

- 3-[(2-chlorophenyl)methyl]piperidin-2-one

- DB-240531

- CS-0443876

- 3-(2-CHLOROBENZYL)PIPERIDIN-2-ONE

- KAC76637

- 3-(2-Chlorophenyl)methylpiperidin-2-one

-

- MDL: MFCD11848668

- インチ: InChI=1S/C12H14ClNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15)

- InChIKey: XKDPJVJYJGYBLU-UHFFFAOYSA-N

- ほほえんだ: O=C1NCCCC1CC2=CC=CC=C2Cl

計算された属性

- せいみつぶんしりょう: 223.0763918g/mol

- どういたいしつりょう: 223.0763918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 29.1Ų

3-(2-Chlorophenyl)methylpiperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-175340-2.5g |

3-[(2-chlorophenyl)methyl]piperidin-2-one |

1260766-37-7 | 95.0% | 2.5g |

$949.0 | 2025-02-20 | |

| Alichem | A019139546-1g |

3-(2-Chlorobenzyl)-2-piperidone |

1260766-37-7 | 95% | 1g |

$461.16 | 2023-09-03 | |

| TRC | C992908-10mg |

3-[(2-Chlorophenyl)methyl]piperidin-2-one |

1260766-37-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C992908-50mg |

3-[(2-Chlorophenyl)methyl]piperidin-2-one |

1260766-37-7 | 50mg |

$ 160.00 | 2022-06-06 | ||

| Enamine | EN300-175340-1.0g |

3-[(2-chlorophenyl)methyl]piperidin-2-one |

1260766-37-7 | 95.0% | 1.0g |

$485.0 | 2025-02-20 | |

| Enamine | EN300-175340-0.5g |

3-[(2-chlorophenyl)methyl]piperidin-2-one |

1260766-37-7 | 95.0% | 0.5g |

$363.0 | 2025-02-20 | |

| A2B Chem LLC | AA35031-250mg |

3-(2-Chlorobenzyl)-2-piperidone |

1260766-37-7 | 95% | 250mg |

$240.00 | 2024-04-20 | |

| Aaron | AR000RVN-100mg |

2-Piperidinone, 3-[(2-chlorophenyl)methyl]- |

1260766-37-7 | 95% | 100mg |

$212.00 | 2025-01-20 | |

| Aaron | AR000RVN-5g |

2-Piperidinone, 3-[(2-chlorophenyl)methyl]- |

1260766-37-7 | 95% | 5g |

$1959.00 | 2023-12-16 | |

| Aaron | AR000RVN-50mg |

2-Piperidinone, 3-[(2-chlorophenyl)methyl]- |

1260766-37-7 | 95% | 50mg |

$151.00 | 2025-01-20 |

3-(2-Chlorophenyl)methylpiperidin-2-one 関連文献

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

3-(2-Chlorophenyl)methylpiperidin-2-oneに関する追加情報

Introduction to 3-(2-Chlorophenyl)methylpiperidin-2-one (CAS No. 1260766-37-7)

3-(2-Chlorophenyl)methylpiperidin-2-one, identified by its Chemical Abstracts Service Number (CAS No.) 1260766-37-7, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chlorophenyl group and a piperidine ring, contribute to its unique chemical properties and make it a subject of interest in medicinal chemistry research.

The molecular structure of 3-(2-Chlorophenyl)methylpiperidin-2-one consists of a central piperidine ring substituted with a methyl group at the 1-position and a 2-chlorophenyl group at the 3-position. This arrangement imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. The chlorophenyl moiety, in particular, is known to enhance lipophilicity and binding affinity, making it a common feature in drug candidates designed for central nervous system (CNS) applications.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives due to their ability to modulate various neurotransmitter systems. The 3-(2-Chlorophenyl)methylpiperidin-2-one has been investigated for its potential role in treating neurological disorders, including depression, anxiety, and cognitive impairments. Its chemical scaffold is reminiscent of several approved drugs that target serotonin and dopamine receptors, suggesting that it may exhibit similar mechanisms of action.

One of the most compelling aspects of this compound is its biochemical profile. Preclinical studies have indicated that it may interact with multiple receptor subtypes, including serotonin 5-HT1A and 5-HT2A receptors, as well as dopamine D2 receptors. These interactions are critical for understanding its potential therapeutic effects and side effect profiles. The chlorophenyl group, in particular, has been shown to enhance binding affinity by increasing lipophilicity while maintaining metabolic stability.

Recent advances in computational chemistry have allowed researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that the 3-(2-Chlorophenyl)methylpiperidin-2-one can effectively occupy binding pockets in target proteins, suggesting its potential as a lead compound for drug development. These studies have also highlighted the importance of optimizing the substitution pattern on the piperidine ring to improve selectivity and reduce off-target effects.

The synthesis of 3-(2-Chlorophenyl)methylpiperidin-2-one involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by cyclization steps to form the piperidine core. The introduction of the chlorophenyl group typically involves halogenation reactions, which must be carefully monitored to avoid unwanted side products.

In addition to its pharmacological potential, this compound has also been studied for its role in chemical biology research. Its unique structure makes it a valuable tool for investigating receptor function and signaling pathways. By using analogs or derivatives of 3-(2-Chlorophenyl)methylpiperidin-2-one, researchers can gain insights into the structural requirements for effective receptor binding and develop more refined pharmacological strategies.

The future direction of research on 3-(2-Chlorophenyl)methylpiperidin-2-one is likely to focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications. Given its structural similarity to established drugs, it represents a promising starting point for developing novel therapeutics with improved efficacy and safety profiles. As computational methods continue to advance, the design and optimization of such compounds will become more efficient, potentially accelerating the drug discovery process.

Overall, 3-(2-Chlorophenyl)methylpiperidin-2-one (CAS No. 1260766-37-7) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and bioactivity make it a valuable candidate for further investigation into neurological disorders and other therapeutic areas. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

1260766-37-7 (3-(2-Chlorophenyl)methylpiperidin-2-one) 関連製品

- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 1172969-12-8(1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride)

- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)

- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)

- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)

- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)

- 2680731-25-1(2-(2,2,2-trifluoroacetamido)methylpyridine-3-carboxylic acid)

- 2227676-10-8((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)

- 2034487-77-7(N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)

- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)